(Z)-1-(furan-2-yl)ethanone oxime
Overview
Description
(Z)-1-(furan-2-yl)ethanone oxime is a useful research compound. Its molecular formula is C6H7NO2 and its molecular weight is 125.13 g/mol. The purity is usually 95%.
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Scientific Research Applications
Asymmetric Synthesis : The enantiomers of 2,2,2-trifluoro-1-furan-2-yl-ethylamine, derived from 2,2,2-trifluoro-1-furan-2-yl-ethanone, are important chiral building blocks. Their synthesis with high enantiomeric excess demonstrates the potential in asymmetric synthesis and chiral chemistry (Demir, Seşenoğlu, & Gerçek-Arkin, 2001).
Photoinduced Direct Oxidative Annulation : Photoinduced oxidative annulation using furan and thiophen-2-yl substrates, including ethyl-2-(furan-2-yl)-3-oxo-3-(aryl-2-yl)propanoates, allows for the creation of highly functionalized polyheterocyclic compounds. This process involves excited-state intramolecular proton transfer (ESIPT) (Zhang et al., 2017).
Inhibitors in Medicinal Chemistry : Furan derivatised benzothiazepine analogues, synthesized starting from 1-(furan-2-yl)ethanone, showed potential as VRV-PL-8a and H+/K+ ATPase inhibitors, indicating their relevance in the treatment of inflammatory disorders (Lokeshwari et al., 2017).
Antibacterial Activity : Novel pyrazole derivatives synthesized from 1-(furan-2-yl)ethanone have been evaluated for antibacterial activity. Molecular docking studies suggest potential binding sites on bacterial proteins (Khumar et al., 2018).
Antitubercular Agents : Derivatives of 1-{5-[5-(m,p-dichlorophenyl)furan-2-yl]-3-aryl-4,5-dihydro-1H-pyrazol-1-yl} ethanone have demonstrated significant antitubercular activity (Bhoot, Khunt, & Parekh, 2011).
Biocidal Properties : Fluoro-Boron complexes using ligands like 1-(furan-2-yl)ethanone have shown potential as fungicides and bactericides, demonstrating the material's biocidal properties (Saxena & Singh, 1994).
Optical Properties in Material Science : Studies on the optical properties of furanic and thiophenic ethane-1,2-diones, including di-furan-2-yl-ethane-1,2-dione, contribute to the understanding of electronic polarizability and hyperpolarizabilities, relevant in the field of material science (Lukes et al., 2003).
Synthesis in Organic Chemistry : The indium-mediated Reformatsky reactions of 2,2-difluoro-2-halo-1-furan-2-yl ethanones in aqueous media demonstrate a method for synthesizing α,α-difluoro-β-hydroxy ketones (Chung, Higashiya, & Welch, 2001).
Properties
IUPAC Name |
(NZ)-N-[1-(furan-2-yl)ethylidene]hydroxylamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2/c1-5(7-8)6-3-2-4-9-6/h2-4,8H,1H3/b7-5- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCUXWEHXMOUJCX-ALCCZGGFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1=CC=CO1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/O)/C1=CC=CO1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5007-50-1 | |
Record name | 2-Acetylfuran oxime | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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